2-Fluoro-ATP
Overview
Description
2-Fluoro-ATP is a fluorinated ATP analog . It is designed for 19F nuclear magnetic resonance (NMR) studies of large enzymes and proteins which bind adenine nucleotides . It is shown to be active as an ATP analog in a number of enzyme systems . It is also a toxic metabolite of 9-β-D-arabinosyl-2-fluoroadenine, an anticancer drug .
Synthesis Analysis
The synthesis of 2-Fluoro-ATP is described in several studies . This analog is designed for 19F nuclear magnetic resonance (NMR) studies of large enzymes and proteins which bind adenine nucleotides .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-ATP is C10H15FN5O13P3 . Its molecular weight is 525.17 g/mol . The IUPAC name is [ [ (2 R ,3 S ,4 R ,5 R )-5- (6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate .
Chemical Reactions Analysis
2-Fluoro-ATP is used in 19F NMR-based activity screening . It is applicable to many enzymes that utilize ATP as a substrate . Applications are described for nicotinamide adenine dinucleotide synthetase and 3-phosphoinositide dependent kinase-1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-ATP include a molecular weight of 525.17 g/mol . It has a Hydrogen Bond Donor Count of 7 .
Scientific Research Applications
19F NMR-based Activity Screening : 2-Fluoro-ATP has been employed as a versatile tool in 19F NMR-based activity screening assays. It serves as a substrate for a wide range of enzymes, including transferases, hydrolases, and ligases. This makes it suitable for screening ATP-requiring enzymes, particularly in the pharmaceutical field for identifying kinase inhibitors and activators (Stockman, 2008).
Studies on Enzyme Systems : In research involving large enzymes and proteins that bind adenine nucleotides, 2-Fluoro-ATP has been utilized for 19F nuclear magnetic resonance (NMR) studies. It is active as an ATP analog in various enzyme systems, providing insights into the chemical environment and mobility of the adenine ring in these complexes (Baldo, Hansen, Shriver, & Sykes, 1983).
Fluorogenic Sensing of ATP : Conversion of an ATP-binding nucleic acid aptamer into a solution-phase fluorescence-detected sensor has been achieved using 2-Fluoro-ATP. This facilitates fluorogenic reactions that are sensitive to the presence of ATP, offering a new approach to ATP sensing in biological samples (Merino & Weeks, 2003).
Toxicology Studies : 2-Fluoro-ATP has been identified as a toxic metabolite of the anticancer drug arabinosyl 2-fluoroadenine, accumulating in cells treated with this drug. This finding is significant in understanding the drug's mechanisms of action and potential toxic side effects (Avramis & Plunkett, 1983).
Phosphorus-31 NMR Studies : The phosphorus-31 NMR spectra of 2-Fluoro-ATP analogues have been studied to understand their interaction with magnesium ions, which is critical in biochemistry and pharmacology (Vogel & Bridger, 1982).
Real-Time Monitoring in Mitochondria : A specific fluorescent probe for ATP, using 2-Fluoro-ATP, enables real-time monitoring of ATP levels in the mitochondria of living cells. This has significant implications for cellular bioenergetics and mitochondrial research (Tan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOKUWLZUXUBCO-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164197 | |
Record name | 2-Fluoro-ATP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-ATP | |
CAS RN |
1492-62-2 | |
Record name | 2-Fluoro-ATP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-ATP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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